molecular formula C12H7ClF2N2O B8457259 Pyridine-3-carboxamide, 4-chloro-N-(2,4-difluorophenyl)-

Pyridine-3-carboxamide, 4-chloro-N-(2,4-difluorophenyl)-

Cat. No.: B8457259
M. Wt: 268.64 g/mol
InChI Key: MNACSEPDERHTKV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Pyridine-3-carboxamide, 4-chloro-N-(2,4-difluorophenyl)- is a useful research compound. Its molecular formula is C12H7ClF2N2O and its molecular weight is 268.64 g/mol. The purity is usually 95%.
BenchChem offers high-quality Pyridine-3-carboxamide, 4-chloro-N-(2,4-difluorophenyl)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Pyridine-3-carboxamide, 4-chloro-N-(2,4-difluorophenyl)- including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C12H7ClF2N2O

Molecular Weight

268.64 g/mol

IUPAC Name

4-chloro-N-(2,4-difluorophenyl)pyridine-3-carboxamide

InChI

InChI=1S/C12H7ClF2N2O/c13-9-3-4-16-6-8(9)12(18)17-11-2-1-7(14)5-10(11)15/h1-6H,(H,17,18)

InChI Key

MNACSEPDERHTKV-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1F)F)NC(=O)C2=C(C=CN=C2)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a mixture of 4-chloronicotinic acid (Lancaster Synthesis, 0.31 g, 2.0 mmol) and 2,4-difluoroaniline (Aldrich, 0.20 mL, 2.0 mmol) in anhydrous dichloromethane (5 mL) was added bromo-tris-pyrrolidino-phosphonium hexafluorophosphate (PyBroP®, Novabiochem, 1.4 g, 3.0 mmol) followed by diisopropylethylamine (1.1 mL, 6.4 mmol). Anhydrous DMF (2 mL) was added to the mixture and the reaction stirred at ambient temperature. After 255 hours, the reaction mixture was partitioned between chloroform and 10% LiCl (aq). The organic layer was washed three times with 10% LiCl (aq), dried over anhydrous MgSO4, then concentrated in vacuo. Purification of the residue by flash column chromatography (SiO2, eluting with 1:1 hexane/EtOAc) afforded the desired compound (0.23 g, 42%). 1H NMR (DMSO-d6) δ 10.58 (s, 1H), 8.78 (s, 1H), 8.66 (d, 1H, J=5.4 Hz), 7.82-7.88 (m, 1H), 7.71 (d, 1H, J=5.4 Hz), 7.37-7.43 (m, 1H), 7.14-7.19 (m, 1H);
Quantity
0.31 g
Type
reactant
Reaction Step One
Quantity
0.2 mL
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
1.4 g
Type
reactant
Reaction Step Two
Quantity
1.1 mL
Type
reactant
Reaction Step Three
Name
Quantity
2 mL
Type
solvent
Reaction Step Four
Yield
42%

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